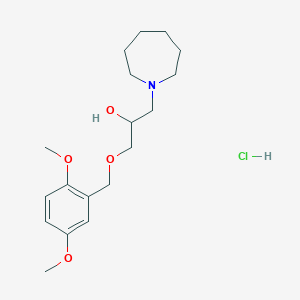
1-(Azepan-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(Azepan-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C18H30ClNO4 and its molecular weight is 359.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Azepan-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is a compound with potential therapeutic applications, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H30ClNO4, with a molecular weight of 359.89 g/mol. The compound features an azepane ring, which is a seven-membered saturated nitrogen-containing heterocycle, and a methoxy-substituted benzyl ether moiety that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H30ClNO4 |
| Molecular Weight | 359.89 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in water |
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit antitumor properties. For instance, the activity of this compound may be related to its ability to modulate signaling pathways involved in cancer cell proliferation and survival.
Case Study: Antileukemic Activity
A study evaluating similar compounds against lymphoid leukemia L1210 in BDF1 mice demonstrated that structural modifications can significantly enhance antileukemic efficacy. The findings suggested that increased hydrophilicity correlated with stronger antitumor activity, indicating that the physicochemical properties of analogs could inform the design of more effective agents .
Neuropharmacological Effects
The compound's potential neuropharmacological effects are also noteworthy. Research has shown that azepane derivatives can act as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions may lead to therapeutic effects in mood disorders and neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the azepane ring or the benzyl ether moiety can lead to variations in potency and selectivity for specific biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Hydrophobic substitutions | Increased antitumor potency |
| Variations in nitrogen position | Altered receptor binding |
| Changes in methoxy group position | Enhanced bioavailability |
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4.ClH/c1-21-17-7-8-18(22-2)15(11-17)13-23-14-16(20)12-19-9-5-3-4-6-10-19;/h7-8,11,16,20H,3-6,9-10,12-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURGVCIRJMGOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)COCC(CN2CCCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













